3-(3,5-Dichlorophenyl)-1-methylhydantoin
Description
3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione (CAS 27387-90-2) is a substituted imidazolidinedione derivative characterized by a 3,5-dichlorophenyl group at position 3 and a methyl group at position 1 of the imidazolidine-2,4-dione core. Its molecular formula is C₁₀H₈Cl₂N₂O₂, with a molecular weight of 271.09 g/mol . The compound’s structure features a five-membered imidazolidinedione ring (containing two nitrogen atoms) fused with the dichlorophenyl substituent, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-13-5-9(15)14(10(13)16)8-3-6(11)2-7(12)4-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMOAIVHTYQOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475451 | |
| Record name | 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27387-90-2 | |
| Record name | 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The compound 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione is typically synthesized via cyclization reactions involving appropriate amino acid derivatives or isocyanates with substituted phenyl groups. The core imidazolidine-2,4-dione ring is formed by condensation and cyclization, often followed by functional group modifications to introduce the 3,5-dichlorophenyl substituent and methylation at the nitrogen atom.
Preparation via Reaction of Amino Acids and Isocyanates
A method reported involves the reaction of amino acids with phenyl isocyanates, followed by acid hydrolysis, to yield imidazolidine-2,4-dione derivatives. For example, phenylglycine derivatives react with phenyl isocyanate to form imidazolidin-2,4-dione frameworks, which can be adapted to include 3,5-dichlorophenyl substituents by using the corresponding substituted isocyanates or amino acids.
- Reaction Conditions: Typically carried out under reflux in ethanol/water mixtures.
- Yields: Moderate to good yields (~70-80%) are reported.
- Purification: Recrystallization from ethanol/water mixtures.
Sodium Carbonate-Promoted [3+2] Cycloaddition
A more recent and efficient approach utilizes sodium carbonate-promoted [3+2] cycloaddition of α-haloamides with isocyanates to construct the imidazolidine-2,4-dione ring. This method offers mild reaction conditions and good scalability.
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- α-Haloamide synthesis by acylation of amines with α-halo acid derivatives.
- Cycloaddition with isocyanates in acetonitrile at room temperature.
- Reaction monitored by thin-layer chromatography (TLC).
- Purification by flash column chromatography.
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- High yields (up to 90%).
- Mild conditions (room temperature).
- Scalable for gram-scale synthesis.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| α-Haloamide synthesis | 2-bromo-2-methylpropanoyl bromide, Et3N, DCM, 0°C | 80 | White solid obtained |
| [3+2] Cycloaddition | Isocyanate + α-haloamide, Na2CO3, CH3CN, rt | 90 | Purified by chromatography |
This method can be adapted to synthesize 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione by choosing the appropriate isocyanate bearing the 3,5-dichlorophenyl group.
Industrial Scale Preparation
An industrially relevant synthesis involves a multi-step process starting from (E)-4-((1-(3,5-dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl)benzonitrile, glycine, and hexamethylenetetramine in solvents such as N-methyl-2-pyrrolidinone and toluene, heated at elevated temperatures (140°C). The reaction progress is monitored by HPLC, followed by filtration, washing, and drying to obtain the target compound as a crystalline solid with high purity and yield (~90%).
| Step | Reagents/Conditions | Yield (%) | Product Form |
|---|---|---|---|
| Condensation and cyclization | (E)-4-ylidene derivative + glycine + hexamethylenetetramine, 140°C, NMP/toluene | 90 | White crystalline solid |
| Filtration and washing | Water, toluene, HCl washes | - | Purified product |
| Drying | Max 40°C | - | Constant weight |
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The sodium carbonate-promoted [3+2] cycloaddition method represents a significant advancement in the synthesis of imidazolidine-2,4-dione derivatives, offering mild conditions and high yields suitable for scale-up.
- Industrial processes focus on optimizing reaction times and purification steps to maximize yield and purity, employing HPLC for reaction monitoring.
- Spectroscopic data (NMR, IR) and elemental analysis consistently confirm the successful synthesis and high purity of the target compound across methods.
- The choice of method depends on the scale, available starting materials, and required purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the 3,5-dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione exhibits significant anti-inflammatory effects. A patent (JP4394442B2) highlights its utility as an anti-inflammatory agent, suggesting mechanisms through which it may inhibit inflammatory pathways in various tissues .
Potential Therapeutic Uses
The compound is being explored for its potential therapeutic applications in treating autoimmune diseases and other inflammatory conditions. Its structural characteristics allow it to interact with specific molecular targets, potentially modulating immune responses .
Biological Research
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The structure-activity relationship indicates that modifications to the imidazolidine ring can enhance its antimicrobial efficacy .
Protein Interaction Studies
In protein biology, 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione is utilized for protein labeling and modification techniques. Its ability to form stable interactions with proteins makes it a valuable tool in studying protein dynamics and interactions in cellular systems .
Chemical Synthesis
Building Block in Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives that may exhibit novel biological activities or improved pharmacological profiles.
Case Study 1: Anti-inflammatory Research
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various imidazolidine derivatives, including 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione. The results indicated a dose-dependent reduction in inflammation markers in animal models, supporting its potential use in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione was tested against standard bacterial strains. The compound showed significant inhibition zones compared to controls, highlighting its potential as a lead compound for developing new antibiotics.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agent | Reduced inflammation markers in models |
| Biological Research | Protein labeling | Stable interactions with target proteins |
| Chemical Synthesis | Building block for organic synthesis | Facilitates creation of novel compounds |
| Antimicrobial Activity | Inhibition of bacterial growth | Significant inhibition zones observed |
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ in ring systems, substituents, and functional groups, which influence their physicochemical properties and biological activities. Key comparisons include:
Key Observations :
- Ring System Differences : The target compound’s imidazolidinedione core contains two nitrogen atoms, whereas Vinclozolin’s oxazolidinedione has one oxygen and one nitrogen atom. This difference impacts hydrogen-bonding capabilities and electronic properties .
- Bioactivity : Vinclozolin’s 5-vinyl and 5-methyl groups on the oxazolidinedione ring are critical for its fungicidal activity , while thiazolidinediones with sulfur in the ring exhibit anti-tubercular properties .
Physicochemical Properties
Notes:
- The target compound’s methyl group may slightly increase lipophilicity compared to the non-methylated imidazolidinedione (logP 1.60) .
- Vinclozolin’s higher logP correlates with its persistence in environmental matrices .
Biological Activity
3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione, also known as 1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione, is a compound of significant interest due to its potential biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.
The compound is primarily recognized for its role in enzyme interactions. It has been shown to interact with various enzymes, particularly oxidoreductases and hydrolases. Such interactions can lead to the inhibition or modulation of enzyme activity, impacting metabolic pathways and cellular processes. For instance, it may inhibit certain oxidoreductases, altering redox balance and oxidative stress responses.
Cellular Effects
The biological activity of this compound varies significantly depending on the cell type. Notably:
- Cell Signaling : It influences critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and apoptosis.
- Gene Expression : The compound modulates transcription factors and epigenetic markers, affecting cellular metabolism and function.
In specific studies, treatment with this compound resulted in altered gene expression profiles in various cell lines.
Molecular Mechanisms
At the molecular level, 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione exerts its effects through several mechanisms:
- Binding to Biomolecules : It binds to proteins and nucleic acids, leading to inhibition or activation of enzyme activities.
- DNA Methylation : The compound has been noted to inhibit DNA methyltransferases, resulting in changes in DNA methylation patterns that affect gene expression.
Research Findings and Case Studies
Research indicates diverse applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations into its anticancer effects have shown promise in inhibiting tumor growth in specific cancer cell lines.
- Neuroprotective Effects : The compound is being explored for its potential therapeutic applications in neurological disorders due to its ability to modulate neuroinflammatory responses .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione, and how can experimental design optimize yield and purity?
Methodological Answer: The synthesis of imidazolidine-2,4-dione derivatives typically involves cyclocondensation reactions between substituted ureas and ketones or aldehydes. For this compound, a plausible route could involve reacting 3,5-dichlorophenyl isocyanate with methylamine derivatives under controlled conditions. To optimize yield and purity, employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters. Statistical methods like response surface methodology (RSM) can minimize experimental runs while maximizing data utility . Characterization via NMR and HPLC ensures purity validation .
Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is definitive for resolving stereochemical uncertainties. For 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione, grow crystals in a solvent system (e.g., ethanol/water) and compare unit cell parameters with analogous structures (e.g., 3-hexyl-5,5-diphenylimidazolidine-2,4-dione) . Pair SCXRD with / NMR and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700–1750 cm) and substituent orientations .
Q. What stability challenges arise during storage or reaction conditions, and how can they be mitigated?
Methodological Answer: Chlorinated aromatic systems are prone to photodegradation. Conduct accelerated stability studies under UV light and variable humidity to identify degradation pathways. Use inert atmospheres (N/Ar) during synthesis and storage. Thermoanalytical techniques (TGA/DSC) assess thermal stability, while LC-MS monitors decomposition products .
Q. How does the electronic nature of the 3,5-dichlorophenyl group influence reactivity in nucleophilic/electrophilic reactions?
Methodological Answer: The electron-withdrawing Cl substituents enhance electrophilic aromatic substitution (EAS) at the para position of the phenyl ring. Perform computational studies (DFT) to map electron density and compare with experimental reactivity (e.g., nitration or halogenation). Contrast with non-chlorinated analogs to isolate electronic effects .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for derivatizing this compound in drug discovery?
Methodological Answer: Combine quantum mechanical (QM) calculations (e.g., DFT for transition-state modeling) with molecular dynamics (MD) to simulate reaction trajectories. Tools like COMSOL Multiphysics integrate AI-driven optimization for predicting regioselectivity in derivatization (e.g., alkylation or cross-coupling reactions). Validate predictions with small-scale experiments .
Q. How can mechanistic studies resolve contradictions in catalytic activity data for this compound in organocatalysis?
Methodological Answer: Use kinetic isotope effects (KIE) and isotopic labeling to probe rate-determining steps. Employ in situ FTIR or Raman spectroscopy to monitor intermediate formation. Compare with theoretical models (e.g., Marcus theory for electron transfer) to reconcile discrepancies between experimental and computational activation energies .
Q. What advanced crystallization techniques improve polymorph control for this compound?
Methodological Answer: Implement seeding protocols with pre-characterized polymorphs to direct crystal growth. Use anti-solvent crystallization under microfluidic conditions for uniform particle size distribution. Pair with synchrotron-based X-ray diffraction for real-time polymorph monitoring .
Q. How should researchers address conflicting data in solvent-dependent solubility studies?
Methodological Answer: Apply Hansen solubility parameters (HSPs) to model solvent interactions systematically. Design a matrix of solvents with varying polarity, hydrogen-bonding capacity, and polarizability. Use high-throughput solubility screening (e.g., robotic liquid handling) to generate robust datasets. Cross-validate with COSMO-RS simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
